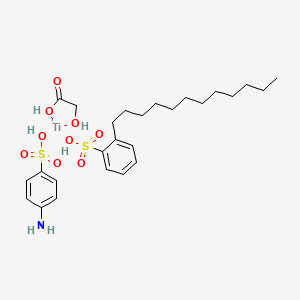

Titanium, (4-aminobenzenesulfonato-kappaO)(dodecylbenzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-o1,o2][sulfanilato-o]titanium is a complex organometallic compound that features titanium as its central metal atom. This compound is characterized by the presence of dodecylbenzenesulfonate, hydroxyacetate, and sulfanilate ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-o1,o2][sulfanilato-o]titanium typically involves the reaction of titanium tetrachloride with the respective ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The ligands, dodecylbenzenesulfonate, hydroxyacetate, and sulfanilate, are introduced sequentially to form the desired complex .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-o1,o2][sulfanilato-o]titanium undergoes various chemical reactions, including:

Oxidation: The titanium center can be oxidized, leading to changes in the oxidation state and coordination environment.

Reduction: Reduction reactions can revert the titanium center to a lower oxidation state.

Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other coordinating species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state titanium complexes, while reduction may produce lower oxidation state species. Substitution reactions result in new titanium complexes with different ligand environments .

Scientific Research Applications

Chemistry

In chemistry, (Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-o1,o2][sulfanilato-o]titanium is used as a catalyst in various organic transformations. Its unique ligand environment provides a versatile platform for catalytic activity, particularly in polymerization and oxidation reactions .

Biology

In biological research, this compound is explored for its potential as a bioinorganic model to study metal-ligand interactions in biological systems. Its structural features mimic certain metalloenzymes, making it a valuable tool for understanding enzyme mechanisms .

Medicine

In medicine, research is ongoing to investigate the potential therapeutic applications of titanium complexes. (Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-o1,o2][sulfanilato-o]titanium is being studied for its anticancer properties, as titanium compounds have shown promise in inhibiting tumor growth .

Industry

Industrially, this compound is used in the development of advanced materials, such as coatings and composites. Its ability to form stable complexes with various ligands makes it suitable for enhancing the properties of materials, including their durability and resistance to corrosion .

Mechanism of Action

The mechanism of action of (Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-o1,o2][sulfanilato-o]titanium involves its interaction with molecular targets through its titanium center and ligands. The titanium atom can coordinate with various substrates, facilitating catalytic reactions. The ligands play a crucial role in stabilizing the titanium center and modulating its reactivity. The pathways involved include ligand exchange, redox reactions, and coordination with target molecules .

Comparison with Similar Compounds

Similar Compounds

Titanium(IV) oxide: A common titanium compound used in photocatalysis and as a pigment.

Titanium(IV) chloride: A precursor for various titanium complexes and used in organic synthesis.

Titanium(IV) isopropoxide: Used in the preparation of titanium-based materials and as a catalyst in organic reactions.

Uniqueness

(Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-o1,o2][sulfanilato-o]titanium is unique due to its specific combination of ligands, which impart distinct chemical properties and reactivity. The presence of dodecylbenzenesulfonate, hydroxyacetate, and sulfanilate ligands provides a versatile coordination environment, making it suitable for a wide range of applications in catalysis, materials science, and biomedical research .

Biological Activity

Titanium complexes, particularly those involving titanium(IV), have garnered significant attention in recent years due to their potential biological activities, especially in the field of cancer treatment. The compound in focus, "Titanium, (4-aminobenzenesulfonato-kappaO)(dodecylbenzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)-", represents a novel class of titanium complexes that may exhibit noteworthy biological properties. This article reviews the biological activity of such titanium complexes, highlighting their cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Overview of Titanium Complexes

Titanium(IV) compounds are recognized for their anticancer properties. Research has demonstrated that these compounds can induce apoptosis in various cancer cell lines, making them promising candidates for cancer therapy. The biological activity of titanium complexes is influenced by their structural characteristics, stability in aqueous environments, and the nature of the ligands attached to the titanium center.

Cytotoxicity Studies

Cytotoxicity is a critical parameter for evaluating the therapeutic potential of titanium complexes. Several studies have quantified the effectiveness of different titanium compounds against various cancer cell lines.

IC50 Values

The half-maximal inhibitory concentration (IC50) is a standard measure used to assess the potency of a compound. Below is a summary table of IC50 values for selected titanium complexes:

The mechanisms by which titanium complexes exert their cytotoxic effects are multifaceted:

- Induction of Apoptosis : Many titanium complexes trigger apoptotic pathways in cancer cells, leading to programmed cell death. This has been observed across various studies where complexes were shown to induce significant cell death in both in vitro and in vivo models.

- Cellular Uptake : The uptake of titanium by cells is crucial for its biological activity. Studies have shown that different ligand modifications can significantly influence cellular uptake and subsequent cytotoxicity. For instance, titanocene-amino acid complexes demonstrated varying degrees of uptake by Caco-2 cells over time, suggesting that structural modifications can enhance bioavailability .

- Stability and Hydrolysis : The stability of titanium complexes in aqueous solutions impacts their therapeutic efficacy. For example, one study noted that a complex with a longer half-life exhibited less toxicity while maintaining high antitumor activity . This highlights the importance of designing stable complexes to minimize adverse effects while maximizing therapeutic outcomes.

Study on Titanium Salan Complexes

A detailed study investigated two titanium salan complexes' cytotoxicity against various human cancer cell lines using the AlamarBlue assay. The results indicated that both complexes displayed significant antitumor properties, with Complex 1 showing an IC50 value as low as 2.2 µM against C3 cells . In vivo studies further supported these findings, demonstrating tumor regression in treated mice.

Titanocene-Amino Acid Complexes

Another study focused on titanocene-amino acid complexes' cytotoxic properties against colon cancer cells (Caco-2). The results revealed that these complexes had IC50 values ranging from 1.2 µM to 6.9 µM depending on the specific ligand used . This underscores the potential for tailoring ligands to enhance therapeutic efficacy.

Properties

CAS No. |

63713-75-7 |

|---|---|

Molecular Formula |

C26H41NO9S2Ti |

Molecular Weight |

623.6 g/mol |

IUPAC Name |

4-aminobenzenesulfonic acid;2-dodecylbenzenesulfonic acid;2-hydroxyacetic acid;titanium |

InChI |

InChI=1S/C18H30O3S.C6H7NO3S.C2H4O3.Ti/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;7-5-1-3-6(4-2-5)11(8,9)10;3-1-2(4)5;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1-4H,7H2,(H,8,9,10);3H,1H2,(H,4,5); |

InChI Key |

HAZXLJTVCCPCNM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C1=CC(=CC=C1N)S(=O)(=O)O.C(C(=O)O)O.[Ti] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.